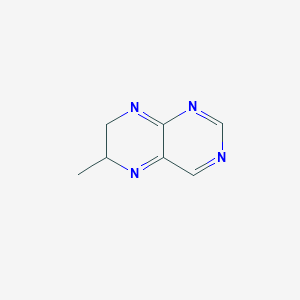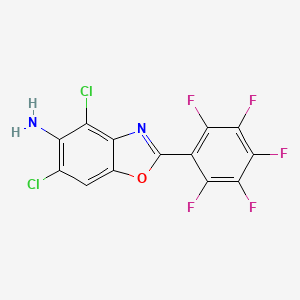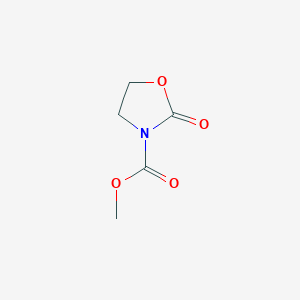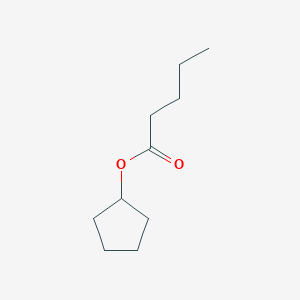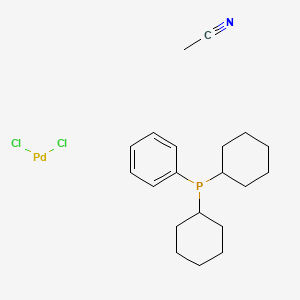
trans-Dichloro(acetonitrile)(dicyclohexyl(phenyl)phosphine)palladium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Dichloro(acetonitrile)(dicyclohexyl(phenyl)phosphine)palladium: is a coordination complex that features a palladium center coordinated to two chloride ligands, an acetonitrile ligand, and a dicyclohexyl(phenyl)phosphine ligand. This compound is of interest due to its applications in catalysis and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-Dichloro(acetonitrile)(dicyclohexyl(phenyl)phosphine)palladium typically involves the reaction of palladium(II) chloride with dicyclohexyl(phenyl)phosphine and acetonitrile. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the palladium center. The general reaction scheme is as follows:
[ \text{PdCl}_2 + \text{(C}6\text{H}{11})_2\text{P(C}_6\text{H}_5) + \text{CH}_3\text{CN} \rightarrow \text{this compound} ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis under controlled conditions to ensure purity and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo ligand substitution reactions where the acetonitrile or chloride ligands are replaced by other ligands.
Oxidative Addition and Reductive Elimination: These reactions are common in palladium chemistry and are crucial for catalytic cycles in organic synthesis.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles or other ligands in the presence of a solvent like dichloromethane or toluene.
Oxidative Addition: Often involves organic halides or other electrophiles.
Reductive Elimination: Usually facilitated by heating or the presence of a reducing agent.
Major Products:
Substitution Products: Depending on the incoming ligand, various substituted palladium complexes can be formed.
Catalytic Products: In catalytic cycles, the products are often organic molecules such as alkenes, alkynes, or aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions, including cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.
Biology and Medicine:
Potential Therapeutic Agents: Research is ongoing into the use of palladium complexes in medicine, particularly for their anticancer properties.
Industry:
Material Science: Used in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The compound exerts its effects primarily through its role as a catalyst in organic reactions. The palladium center undergoes cycles of oxidative addition and reductive elimination, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The dicyclohexyl(phenyl)phosphine ligand stabilizes the palladium center and influences the reactivity and selectivity of the catalytic process.
Comparación Con Compuestos Similares
trans-Dichloro(bis(triphenylphosphine)palladium): Another palladium complex with similar catalytic applications but different ligand environment.
trans-Dichloro(bis(diphenylphosphino)ethane)palladium: Features a bidentate ligand, affecting its reactivity and stability.
Uniqueness: The presence of the dicyclohexyl(phenyl)phosphine ligand in trans-Dichloro(acetonitrile)(dicyclohexyl(phenyl)phosphine)palladium provides unique steric and electronic properties, making it particularly effective in certain catalytic applications.
Propiedades
Fórmula molecular |
C20H30Cl2NPPd |
|---|---|
Peso molecular |
492.8 g/mol |
Nombre IUPAC |
acetonitrile;dichloropalladium;dicyclohexyl(phenyl)phosphane |
InChI |
InChI=1S/C18H27P.C2H3N.2ClH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-3;;;/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2;1H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
JKKDQFQCDYKHJF-UHFFFAOYSA-L |
SMILES canónico |
CC#N.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.Cl[Pd]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


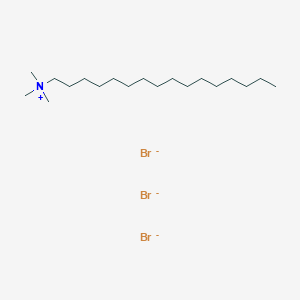
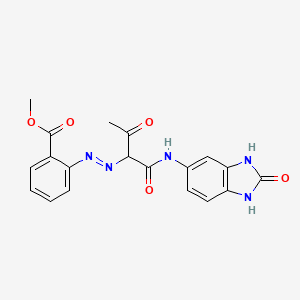
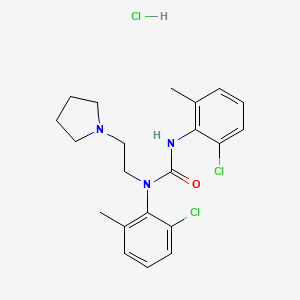
![[1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino-(9CI)](/img/structure/B13807378.png)

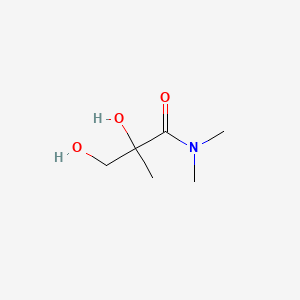
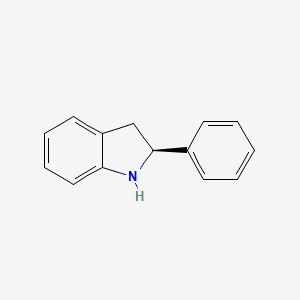
![2,3-Piperidinedicarboxylicacid,5-amino-6-oxo-,[2S-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B13807411.png)
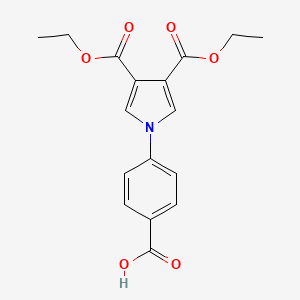
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one](/img/structure/B13807428.png)
